![molecular formula C19H20ClFN2O B563781 Desmethyl citalopram hydrochloride CAS No. 97743-99-2](/img/structure/B563781.png)
Desmethyl citalopram hydrochloride
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Description
Desmethyl citalopram hydrochloride (DCIT) is an antidepressant drug that is commonly used to treat depression and other mood disorders. It is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI), and is known to have fewer side effects than its parent compound. DCIT is known to act on the serotonin receptor and is used to treat depression, anxiety, and other mood disorders.
Scientific Research Applications
Neurology Research
“rac Desmethyl Citalopram Hydrochloride” is used in neurology research . It’s associated with several research areas including neurotransmission, nociception, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, pain, and inflammation .
Antidepressant
This compound belongs to the group of tricyclic antidepressant drugs . It is used to treat depression and anxiety disorders in adults .
Effect on Body Mass Index
Research has shown that “rac Desmethyl Citalopram Hydrochloride” has an effect on body mass index .
Pharmacokinetics
The pharmacokinetics of this drug have been studied in human serum . This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.
Blood-Brain Barrier Transport Properties
Its blood-brain barrier transport properties have been observed using a protein transporter assay . This is crucial in understanding how the drug interacts with the brain.
properties
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97743-99-2 |
Source
|
Record name | Desmethyl citalopram hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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